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Biological activity of 5-Undecanone and its analogs

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Compound Name:	5-Undecanone	
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An In-depth Technical Guide to the Biological Activity of **5-Undecanone** and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Undecanone (also known as butyl hexyl ketone) is a saturated aliphatic ketone. It and its structural analogs, such as 2-undecanone (methyl nonyl ketone), are naturally occurring compounds found in a variety of plants, fruits, and insects.[1][2][3] These ketones are characterized by a carbonyl group at different positions along an eleven-carbon chain. While sharing a common chemical class, the specific position of the carbonyl group and the nature of the alkyl chains significantly influence their biological profiles.

Historically, the most well-documented bioactivity of these compounds is their potent insect repellency, with 2-undecanone being a notable active ingredient in commercial repellents.[4][5] Beyond this, emerging research has uncovered a broader spectrum of activities, including antimicrobial, antifungal, and anti-inflammatory effects. This guide provides a comprehensive technical overview of the known biological activities of **5-undecanone** and its key analogs, summarizing quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms.

Biological Activities Insect Repellent Activity



The most significant and widely studied biological activity of undecanones is their ability to repel various arthropods, particularly mosquitoes and ticks. 2-Undecanone, an isomer of **5-undecanone**, is the most extensively researched analog in this context and was originally derived from wild tomato plants.[4][5] It is the active ingredient in some commercial repellents and is considered an effective alternative to DEET.[5][6] Studies have demonstrated that the repellency of 2-undecanone is comparable to moderate concentrations of DEET.[4][5] For instance, a 7.75% formulation of 2-undecanone (BioUD) was shown to repel mosquitoes for up to 5 hours and ticks for up to 2 hours.[4]

The mechanism of repellency is primarily mediated through the insect's olfactory system. These ketones can modulate the activity of odorant receptors (ORs) on olfactory sensory neurons, disrupting the insect's ability to locate a host and leading to a repellent behavioral response.[1][5]

Antimicrobial and Antifungal Activity

Several studies have investigated the efficacy of undecanones against various microbial pathogens. Research on undecan-2-one and undecan-3-one has shown notable activity against yeasts and molds, often greater than their activity against bacteria.[7][8] For example, undecan-3-one demonstrated high fungistatic activity against Aspergillus niger and effectively inhibited the yeast Candida mycoderma.[7] In contrast, its activity against bacteria such as Escherichia coli and Bacillus subtilis was less pronounced, causing an inhibition of population growth rather than total eradication.[7] This suggests a degree of selectivity in the antimicrobial spectrum of these compounds, with fungi being more susceptible than bacteria.[7] The analog 2-undecanone has also been reported to have low activity against bacterial strains but elevated activity against yeasts.[8]

Anti-inflammatory Effects

Recent exploratory research has indicated potential anti-inflammatory properties for 2-undecanone. One study demonstrated that it could provide protection against cardiac inflammation induced by fine particulate matter (PM2.5).[1] The proposed mechanism involves the activation of the Nrf2/HO-1 signaling pathway, a critical regulator of cellular antioxidant responses. By upregulating this pathway, 2-undecanone was observed to inhibit the pro-inflammatory NF-кВ pathway, leading to a reduction in the expression of inflammatory



cytokines.[1] This activity highlights a potential therapeutic application beyond its use as a repellent.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data available for the biological activities of undecanone analogs. Direct comparisons between studies should be made with caution due to variations in experimental conditions.

Table 1: Insect Repellent Efficacy of Undecanone Analogs



Compoun d	Active Ingredien t Concentr ation	Test Organism	Mean Protectio n Time (Hours)	Percent Repellenc y	Study Notes	Source
2- Undecano ne (BioUD®)	7.75%	Aedes aegypti (Mosquito)	~6.0	80.4% (avg. over 6h)	Arm-in- cage study; comparabl e to 7% DEET.	[5]
2- Undecano ne (BioUD®)	7.75%	Ticks	Up to 2.0	Not Specified	Product label data.	[4]
2- Undecano ne	5% (v/v in ethanol)	Culex spp. (Mosquito)	>4.6	High	Arm-in- cage; no landings or bites noted for over 4h 40min.	[9]
2- Undecano ne	20% (v/v in ethanol)	Culex spp. (Mosquito)	>3.0	High	Arm-in-cage; highly repellent, effect persisted after 3 hours.	[9]
DEET (for compariso n)	7%	Aedes aegypti (Mosquito)	~6.0	80.2% (avg. over 6h)	Arm-in-cage study directly comparing with BioUD®.	[5]



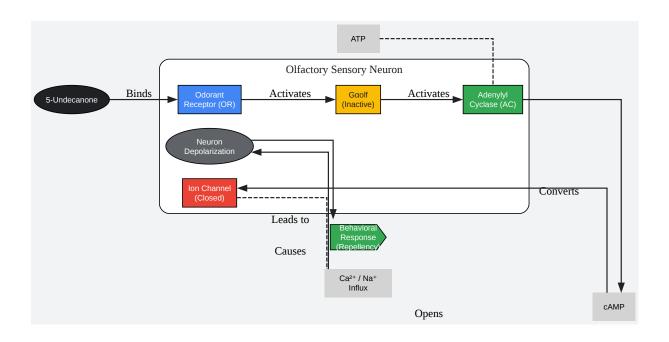
Table 2: Antimicrobial Activity of Undecanone Analogs

Compound	Test Organism	Result	Source
Undecan-3-one	Candida mycoderma (Yeast)	Effective inhibition.	[7]
Undecan-3-one	Aspergillus niger (Mold)	High fungistatic activity.	[7]
Undecan-3-one	Escherichia coli (Bacteria)	Did not cause total inhibition of growth.	[7]
Undecan-3-one	Bacillus subtilis (Bacteria)	Did not cause total inhibition of growth.	[7]
Undecan-2-one	Yeasts	Elevated activity.	[8]
Undecan-2-one	Bacteria	Low activity.	[8]

Mechanisms of Action & Signaling Pathways Insect Repellency: Olfactory Signaling Disruption

The repellent action of undecanones against insects like mosquitoes is initiated at the molecular level within the insect's olfactory system. These ketones act as modulators of Odorant Receptors (ORs), which are G-protein-coupled receptors located on the cilia of olfactory sensory neurons.[1][10][11] The binding of an odorant molecule like **5-undecanone** to an OR triggers a conformational change, activating an associated G-protein (G α olf). This activation leads to a cascade that results in the depolarization of the neuron and the transmission of a signal to the brain, which is interpreted as a repellent stimulus.[11]





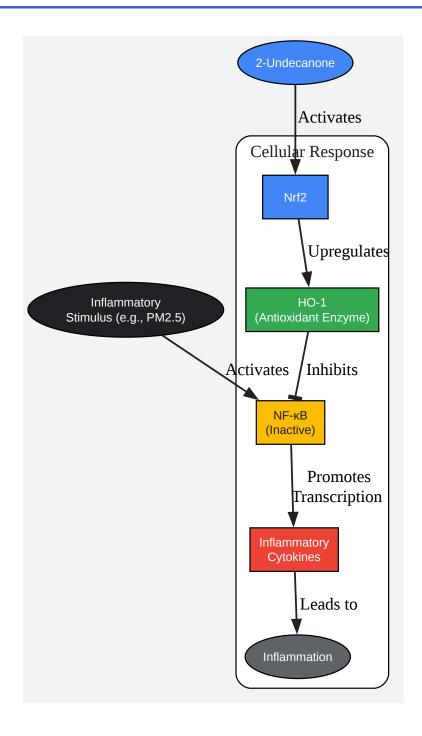
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Caption: Olfactory signaling pathway for insect repellency.

Anti-inflammatory Signaling Pathway

For 2-undecanone, anti-inflammatory effects are proposed to occur via modulation of the Nrf2 and NF-κB pathways.[1] The compound appears to activate the transcription factor Nrf2, which then promotes the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1). This increased antioxidant capacity, in turn, inhibits the activation of the pro-inflammatory NF-κB pathway. By preventing NF-κB from translocating to the nucleus, 2-undecanone reduces the transcription of genes for inflammatory cytokines, thereby mitigating the inflammatory response.[1]





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Caption: Anti-inflammatory signaling pathway of 2-Undecanone.

Experimental Protocols Arm-in-Cage Assay for Mosquito Repellency

Foundational & Exploratory





This is a standard and widely used laboratory method to evaluate the efficacy of topical repellents against mosquitoes.[5][12][13]

Objective: To determine the Complete Protection Time (CPT) of a repellent formulation against biting mosquitoes.

Materials:

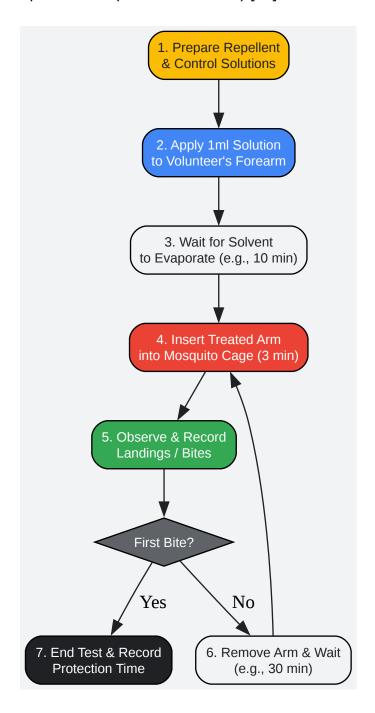
- Test compound (e.g., **5-undecanone**) and solvent (e.g., ethanol).
- Cages containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti).
- · Human volunteers.
- Micropipettes or spray applicators for precise dosing.
- · Bite-proof gloves.

Methodology:

- Preparation of Repellent Formulation: Prepare solutions of the test compound at desired concentrations (e.g., 5%, 10%, 20% v/v) in a suitable solvent like ethanol. A vehicle control (solvent only) must also be prepared.[14]
- Repellent Application: A precise volume of the repellent formulation (e.g., 1.0 mL) is applied evenly to a defined area of a volunteer's forearm (e.g., from wrist to elbow).[9][13] The hand is covered with a non-treated, bite-proof glove.[5] The other arm can be used as a control (treated with solvent only).
- Exposure: At a set time after application (e.g., 30 minutes), the treated forearm is inserted into the mosquito cage for a fixed period (e.g., 3-5 minutes).[9][13]
- Data Collection: The primary endpoint is the "Complete Protection Time" (CPT), defined as
 the time from application until the first confirmed mosquito bite.[12] Alternatively, efficacy can
 be measured by recording the number of mosquito landings or probing attempts within the
 exposure period.



• Re-exposure: The treated arm is exposed to the mosquitoes at regular intervals (e.g., every 30 minutes) until the repellent fails (i.e., a bite occurs).[13]



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Caption: Experimental workflow for the Arm-in-Cage assay.



Broth Microdilution Assay for Antimicrobial Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Objective: To quantify the antimicrobial activity of a test compound.

Materials:

- Test compound (e.g., 5-undecanone).
- 96-well microtiter plates.
- Sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
- Microorganism culture (e.g., E. coli, C. albicans).
- Spectrophotometer or plate reader.

Methodology:

- Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- Serial Dilution: Perform a two-fold serial dilution of the compound stock solution across the wells of a 96-well plate using the appropriate growth medium. This creates a gradient of compound concentrations.
- Inoculation: Prepare a standardized inoculum of the test microorganism and add it to each
 well of the plate. Include a positive control (microorganism in medium, no compound) and a
 negative control (medium only).
- Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
- MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm with a plate reader. The MIC is the lowest



concentration of the compound at which no growth is observed.

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